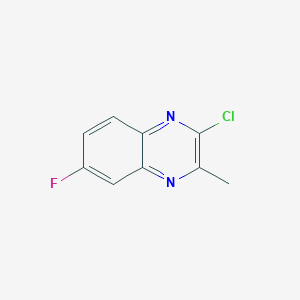
7-Chloro-1,1-dimethylindan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,1-dimethylindan-4-ol is a heterocyclic organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67332 g/mol . It is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 1st position of the indan-4-ol structure. This compound is used primarily in research and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,1-dimethylindan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroindanone with methylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
7-Chloro-1,1-dimethylindan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-chloro-1,1-dimethylindan-4-one, while reduction could produce this compound derivatives.
科学的研究の応用
7-Chloro-1,1-dimethylindan-4-ol is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential pharmacological properties and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-1,1-dimethylindan-4-ol involves its interaction with specific molecular targets. While detailed pathways are not fully elucidated, it is believed to exert its effects through binding to enzymes or receptors, altering their activity. This interaction can lead to various biological responses, depending on the target and context .
類似化合物との比較
Similar Compounds
7-Chloro-1,1-dimethylindan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-Chloro-1,1-dimethylindan-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
7-Chloro-1,1-dimethylindan-4-amine: Features an amine group in place of the hydroxyl group.
Uniqueness
7-Chloro-1,1-dimethylindan-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, influencing its reactivity and interactions with other molecules .
特性
CAS番号 |
93904-65-5 |
|---|---|
分子式 |
C11H13ClO |
分子量 |
196.67 g/mol |
IUPAC名 |
7-chloro-1,1-dimethyl-2,3-dihydroinden-4-ol |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-5-7-9(13)4-3-8(12)10(7)11/h3-4,13H,5-6H2,1-2H3 |
InChIキー |
KZOVKESZCFEXNY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(C=CC(=C21)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
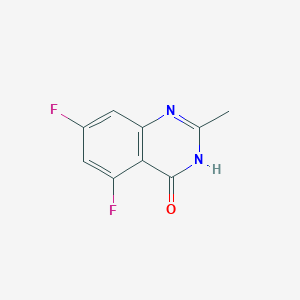

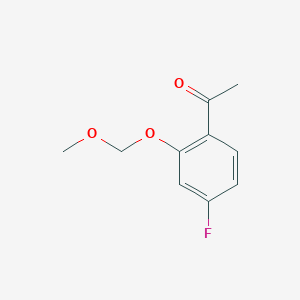
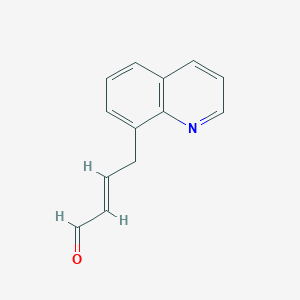
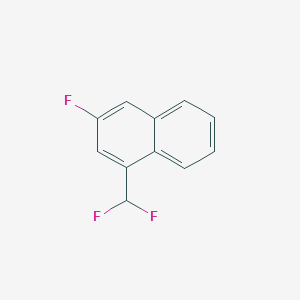


![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)
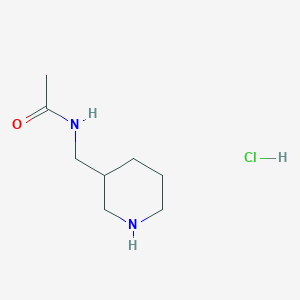
![(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate](/img/structure/B11902933.png)
